An In-Depth Technical Guide to 5-ethylnonan-3-ol: Structure, Properties, and Synthetic Strategy
An In-Depth Technical Guide to 5-ethylnonan-3-ol: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive overview of 5-ethylnonan-3-ol, a secondary alcohol with potential applications in the fields of specialty chemicals and fragrance development. This document delves into the core chemical and physical properties of the molecule, its structural elucidation through spectroscopic methodologies, a detailed protocol for its synthesis via the Grignard reaction, and essential safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the experimental considerations for this compound.
Introduction
5-Ethylnonan-3-ol is a branched-chain secondary alcohol. Its molecular structure, featuring a nonane backbone with an ethyl group at the fifth carbon and a hydroxyl group at the third position, imparts specific physicochemical properties that make it a molecule of interest for various applications.[1] As with many long-chain alcohols, its lipophilicity and potential for unique olfactory characteristics suggest its utility as a synthetic intermediate or a specialty solvent.[1] Understanding the nuanced relationship between its structure and its chemical behavior is paramount for its effective application and further development.
Molecular Structure and Identification
The unambiguous identification of 5-ethylnonan-3-ol is reliant on a combination of its systematic nomenclature and unique identifiers.
-
IUPAC Name : 5-ethylnonan-3-ol[2]
-
CAS Number : 19780-71-3[2]
-
Canonical SMILES : CCCCC(CC)CC(CC)O[2]
-
InChIKey : DWMKGYOHPSYFCS-UHFFFAOYSA-N[2]
The structure of 5-ethylnonan-3-ol is depicted below, illustrating the nine-carbon main chain, the position of the ethyl substituent, and the hydroxyl functional group.
Caption: Proposed synthetic workflow for 5-ethylnonan-3-ol.
Step-by-Step Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
1-bromo-2-ethylhexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.
-
Add magnesium turnings to the flask along with a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-2-ethylhexane in anhydrous diethyl ether.
-
Add a small amount of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.
-
Once the reaction has started, add the remaining 1-bromo-2-ethylhexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 2-ethylhexylmagnesium bromide.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of propanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propanal solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure 5-ethylnonan-3-ol.
-
Spectroscopic Characterization
The structure of 5-ethylnonan-3-ol can be confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics.
Infrared (IR) Spectroscopy
As a secondary alcohol, the IR spectrum of 5-ethylnonan-3-ol is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. [3]* C-H Stretch (sp³): Medium to strong absorptions in the range of 3000-2840 cm⁻¹ due to the stretching of C-H bonds in the alkyl chains. [3]* C-O Stretch: A strong absorption in the region of 1150-1075 cm⁻¹, which is characteristic of a secondary alcohol. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity of the atoms. The expected chemical shifts (δ) and multiplicities are:
-
-OH Proton: A broad singlet, typically in the range of 1-5 ppm. The exact chemical shift is dependent on concentration and solvent.
-
-CH(OH)- Proton: A multiplet around 3.5-3.8 ppm, coupled to the adjacent methylene protons.
-
-CH₂- and -CH- Protons: A complex series of multiplets in the region of 1.2-1.6 ppm.
-
-CH₃ Protons: Triplets corresponding to the terminal methyl groups of the nonane chain and the ethyl substituent, expected to be in the range of 0.8-1.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The expected approximate chemical shifts are:
-
-C(OH)- Carbon: In the range of 65-80 ppm.
-
Alkyl Chain Carbons: Multiple signals in the aliphatic region (10-50 ppm).
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely result in the following fragmentation patterns:
-
Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 172.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. [5][6]This would result in fragment ions from the loss of an ethyl group (M-29) or a hexyl group (M-85).
-
Dehydration: Loss of a water molecule (M-18) is also a characteristic fragmentation for alcohols. [5][6]
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: The flash point is 99.2 °C, indicating it is a combustible liquid. [1]Keep away from open flames, sparks, and hot surfaces.
-
Toxicity: Long-chain alcohols in the C6-C11 range are generally considered irritants. [1]Chronic exposure data is limited, and appropriate precautions should be taken to minimize exposure.
-
Environmental Fate: Long-chain alcohols are generally considered to be biodegradable. [7]
Potential Applications
Based on its structure, 5-ethylnonan-3-ol has potential applications in several areas:
-
Fragrance Industry: Branched-chain alcohols often possess unique olfactory properties and can be used as components in fragrance formulations. [1]* Chemical Intermediate: The hydroxyl group can be a site for further chemical modification, making it a useful building block in the synthesis of more complex molecules. [1]* Specialty Solvents: Its specific polarity and boiling point may make it a suitable solvent for certain chemical reactions or formulations. [1]
Conclusion
5-Ethylnonan-3-ol is a secondary alcohol with well-defined chemical and physical properties. Its synthesis can be reliably achieved through a Grignard reaction, a versatile and scalable method in organic synthesis. The structural characterization relies on standard spectroscopic techniques, with predictable patterns for IR, NMR, and mass spectrometry. While exhibiting low acute toxicity, appropriate safety measures should be employed during its handling. The unique structural features of 5-ethylnonan-3-ol suggest its potential for further investigation and application in various fields of chemistry.
References
-
Cheméo. (n.d.). Chemical Properties of 5-Ethyl-3-nonanol (CAS 19780-71-3). Retrieved from [Link]
-
Fisk, P. R., et al. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety, 72(8), 2139-2148. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519707, 5-Ethyl-3-nonanol. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
- Roberts, R. M., Gilbert, J. C., Rodewald, L. B., & Wingrove, A. S. (1994). Modern Experimental Organic Chemistry (4th ed.). Saunders College Publishing.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Sources
- 1. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. 19780-71-3 | 5-ethylnonan-3-ol - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
